molecular formula C11H17Cl2N3O B1390920 N-(Piperidin-4-yl)isonicotinamide dihydrochloride CAS No. 1170100-33-0

N-(Piperidin-4-yl)isonicotinamide dihydrochloride

Cat. No.: B1390920
CAS No.: 1170100-33-0
M. Wt: 278.18 g/mol
InChI Key: XDFRKEISXVFAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)isonicotinamide dihydrochloride: is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays conflicting roles in tumor cells, especially in hepatic liver cancer cells, which are often in a state of hypoxia . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells is suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its ADME properties and bioavailability.

Result of Action

The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Biochemical Analysis

Biochemical Properties

N-(Piperidin-4-yl)isonicotinamide dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α protein . The interaction with HIF-1α leads to the upregulation of target genes such as p21 and cleaved caspase-3, promoting apoptosis in tumor cells . Additionally, this compound has been found to inhibit certain protein kinases, further affecting cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In tumor cells, this compound induces the expression of apoptosis-related proteins, leading to cell cycle arrest and apoptosis . It also influences cell signaling pathways by modulating the activity of HIF-1α and other transcription factors . Furthermore, this compound affects gene expression and cellular metabolism, contributing to the overall regulation of cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to HIF-1α, leading to its stabilization and subsequent activation of target genes . The activation of these genes results in the upregulation of proteins involved in apoptosis and cell cycle regulation . Additionally, this compound inhibits specific protein kinases, further influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained interactions with biomolecules . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated its potential to induce apoptosis and inhibit tumor growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively induce apoptosis and inhibit tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and damage to healthy tissues . It is important to determine the optimal dosage for achieving the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound influences metabolic flux and metabolite levels by modulating the activity of HIF-1α and other transcription factors . The upregulation of target genes involved in apoptosis and cell cycle regulation further affects metabolic processes . Understanding the metabolic pathways associated with this compound is essential for elucidating its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues also influences its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is important for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)isonicotinamide dihydrochloride typically involves the reaction of isonicotinic acid with piperidine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate isonicotinoyl chloride. This intermediate is then reacted with piperidine to form N-(Piperidin-4-yl)isonicotinamide, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)isonicotinamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Chemistry: N-(Piperidin-4-yl)isonicotinamide dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It is also employed in the development of new bioactive molecules .

Medicine: It is investigated for its potential to modulate specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

  • N-(Piperidin-4-yl)pyridine-4-carboxamide dihydrochloride
  • N-(Piperidin-4-yl)benzamide derivatives

Comparison: N-(Piperidin-4-yl)isonicotinamide dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-piperidin-4-ylpyridine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRKEISXVFAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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